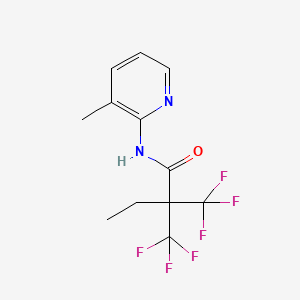![molecular formula C23H28N2O2 B4973559 3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4973559.png)
3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TQ, which is a derivative of quinazolinone and has been synthesized through various methods. In
作用機序
TQ exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer progression. TQ also induces apoptosis, a process of programmed cell death, in cancer cells. TQ has been found to modulate the activity of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
TQ has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. TQ has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may have implications in the treatment of neurological disorders.
実験室実験の利点と制限
TQ has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its therapeutic potential. TQ has also been found to have low toxicity and can be easily administered to cells and animals. However, TQ has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experiments. TQ also has poor bioavailability, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of TQ. Further research is needed to elucidate the precise mechanisms of action of TQ. Studies are also needed to investigate the potential of TQ in the treatment of various diseases, including cancer and neurological disorders. Additionally, research is needed to develop novel formulations of TQ that can improve its bioavailability and therapeutic potential.
Conclusion:
In conclusion, TQ is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TQ has been synthesized through various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. TQ exerts its therapeutic effects through various mechanisms and has several advantages and limitations for lab experiments. There are several future directions for the study of TQ, including further elucidation of its mechanisms of action and investigation of its potential in the treatment of various diseases.
合成法
TQ can be synthesized through various methods, including the reaction of 2-tert-butyl-5-methylphenol with 4-chlorobutyryl chloride, followed by the reaction with anthranilic acid. Another method involves the reaction of 2-tert-butyl-5-methylphenol with 4-bromo-1-butanol, followed by the reaction with anthranilic acid. Both methods result in the formation of TQ as a white crystalline solid.
科学的研究の応用
TQ has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. TQ has been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. TQ has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-[4-(2-tert-butyl-5-methylphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-17-11-12-19(23(2,3)4)21(15-17)27-14-8-7-13-25-16-24-20-10-6-5-9-18(20)22(25)26/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROMRZXIVVYEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4973484.png)

![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)
![8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)
![(5-chloro-2-nitrophenyl)[2-(2,2,2-trifluoroethoxy)ethyl]amine](/img/structure/B4973511.png)
![N-(3-phenylpropyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4973516.png)

![ethyl 4-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B4973526.png)
![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B4973527.png)
![4-(7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B4973535.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4973538.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B4973549.png)

